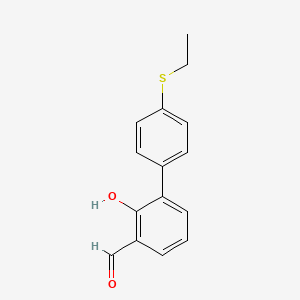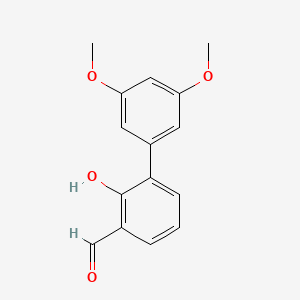![molecular formula C13H10O4S B6378578 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261895-27-5](/img/structure/B6378578.png)
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (2F5MTP95) is an organic compound with a molecular weight of 336.4 g/mol. It is a yellowish-brown solid with a melting point of 85°C and a boiling point of 256°C. It is a highly polar compound with a solubility of 0.1 g/L in water and a log P of -2.7. 2F5MTP95 has a variety of applications in scientific research, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in biochemical and physiological studies, such as the synthesis of bioactive compounds, enzyme inhibitors, and receptor ligands. In addition, 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is used in laboratory experiments to study the mechanism of action of various compounds.
Mechanism of Action
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% acts as a nucleophile and reacts with electrophiles such as alkenes and aldehydes. It can also act as a leaving group in nucleophilic substitution reactions. In addition, it can act as an electron-withdrawing group, which can be used to increase the reactivity of other compounds.
Biochemical and Physiological Effects
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased production of certain fatty acids. In addition, it has been shown to inhibit the activity of certain receptors, which can lead to decreased activity of certain hormones.
Advantages and Limitations for Lab Experiments
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is a useful reagent for laboratory experiments due to its high purity and low cost. It is also relatively easy to synthesize and purify, making it a convenient compound to use in experiments. However, it is also highly reactive and can be toxic in high concentrations, so it should be handled with care.
Future Directions
Future research on 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% could focus on its potential applications in drug discovery, as it has already been shown to have inhibitory effects on certain enzymes and receptors. In addition, further research could be done on its potential as a starting material for the synthesis of new compounds, as well as its potential to act as an electron-withdrawing group. Finally, more research could be done on its biochemical and physiological effects, as well as its potential toxicity in high concentrations.
Synthesis Methods
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is synthesized via a multi-step procedure involving the reaction of 2-chloro-5-methoxycarbonylthiophenol with formaldehyde in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of 60-80°C. The resulting product is then purified by recrystallization or chromatography.
properties
IUPAC Name |
methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)12-5-10(7-18-12)8-2-3-9(6-14)11(15)4-8/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOOVHRHYWSUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685257 |
Source


|
| Record name | Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
CAS RN |
1261895-27-5 |
Source


|
| Record name | Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)





